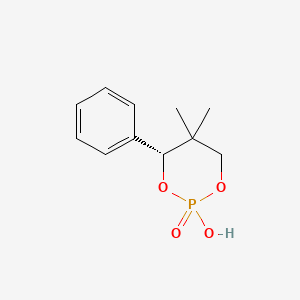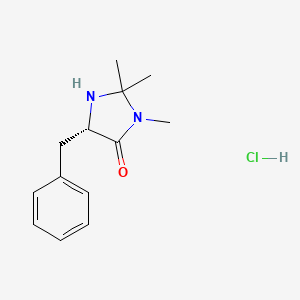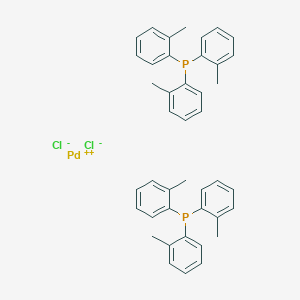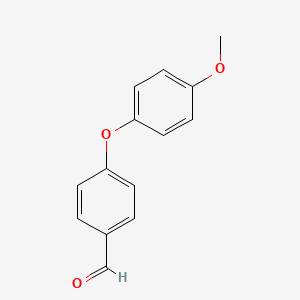
4-(4-甲氧基苯氧基)苯甲醛
描述
“4-(4-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da . It is also known by other names such as “4’-Methoxybiphenyl-4-carboxaldehyde” and “4’-Methoxy [1,1’-biphenyl]-4-carbaldehyde” among others .
Synthesis Analysis
The synthesis of “4-(4-Methoxyphenoxy)benzaldehyde” involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . This reaction results in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenoxy)benzaldehyde” consists of two benzene rings connected by an oxygen atom . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .Physical And Chemical Properties Analysis
“4-(4-Methoxyphenoxy)benzaldehyde” is a solid substance with a melting point of 103-106 °C . Its empirical formula is C14H12O2 .科学研究应用
晶体结构分析
化合物“4-(4-甲氧基苯氧基)苯甲醛”已被用于晶体结构的研究 . 该化合物是通过4-甲氧基苯酚与4-氟苯甲醛的亲核加成反应合成的 . 苯环的最小二乘平面之间的二面角为71.52 (3),中心O原子处的C—O—C角为118.82 (8) . 这项研究提供了对该化合物结构特性的宝贵见解。
四氢异喹啉酮的合成
“4-(4-甲氧基苯氧基)苯甲醛”已被用作合成四氢异喹啉酮的砌块 . 四氢异喹啉酮是一类化合物,已在药物化学的各个领域显示出潜力,包括开发新型药物。
气相色谱-质谱法的内标
该化合物已在气相色谱-质谱法测定拟除虫菊酯的水解活性过程中用作内标 . 此应用在环境研究中至关重要,特别是在农药降解的研究中。
医学研究
“4-(4-甲氧基苯氧基)苯甲醛”通常用于医学研究等各个领域. 虽然医学研究中的具体应用未详细说明,但该化合物的独特性质使其在合成新药或作为生化实验试剂方面具有用处。
环境研究
如前所述,该化合物在农药降解研究中用作内标,突出了其在环境研究中的作用 . 它可能用于其他环境研究,例如有机污染物的分析或生物降解过程的研究。
工业研究
该化合物也用于工业研究. 其独特的化学结构使其成为开发新型工业化学品或材料的宝贵组成部分。
安全和危害
生化分析
Biochemical Properties
4-(4-Methoxyphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, 4-(4-Methoxyphenoxy)benzaldehyde can act as a substrate for certain oxidoreductases, leading to the formation of corresponding alcohols or acids. Additionally, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby modulating biochemical processes within the cell .
Cellular Effects
The effects of 4-(4-Methoxyphenoxy)benzaldehyde on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, 4-(4-Methoxyphenoxy)benzaldehyde can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it may affect cellular energy metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle.
Molecular Mechanism
At the molecular level, 4-(4-Methoxyphenoxy)benzaldehyde exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, 4-(4-Methoxyphenoxy)benzaldehyde may inhibit the activity of certain kinases, thereby affecting phosphorylation-dependent signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methoxyphenoxy)benzaldehyde can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 4-(4-Methoxyphenoxy)benzaldehyde has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(4-Methoxyphenoxy)benzaldehyde in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in significant biological responses, while doses outside this range may have minimal or no effect.
Metabolic Pathways
4-(4-Methoxyphenoxy)benzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo oxidation and reduction reactions, leading to the formation of metabolites such as alcohols and acids. These metabolic transformations are catalyzed by enzymes such as oxidoreductases and dehydrogenases . Additionally, 4-(4-Methoxyphenoxy)benzaldehyde may influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 4-(4-Methoxyphenoxy)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 4-(4-Methoxyphenoxy)benzaldehyde within tissues is influenced by factors such as its lipophilicity and affinity for specific binding sites.
Subcellular Localization
The subcellular localization of 4-(4-Methoxyphenoxy)benzaldehyde is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
属性
IUPAC Name |
4-(4-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKVKMXUPYUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440771 | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78725-47-0 | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-(4-Methoxyphenoxy)benzaldehyde and how was it synthesized?
A1: 4-(4-Methoxyphenoxy)benzaldehyde consists of two benzene rings linked by an oxygen atom with a methoxy group (-OCH3) attached to one ring and an aldehyde group (-CHO) to the other. [] It was synthesized via a nucleophilic addition reaction. This involved reacting 4-methoxyphenol with 4-fluorobenzaldehyde. []
Q2: What are the key structural features observed in the crystal structure of 4-(4-Methoxyphenoxy)benzaldehyde?
A2: X-ray crystallography revealed a dihedral angle of 71.52° between the two benzene rings in the molecule. [] This indicates a significant twist between the rings, likely due to steric hindrance. Additionally, the C-O-C bond angle at the central oxygen atom is 118.82°, which is typical for an ether linkage. []
Q3: How does 4-(4-Methoxyphenoxy)benzaldehyde interact with other molecules in its solid state?
A3: In the crystal lattice, 4-(4-Methoxyphenoxy)benzaldehyde molecules are connected through weak C-H⋯O hydrogen bonds, forming supramolecular layers. [] Furthermore, these layers are held together by C-H⋯π interactions, indicating that the aromatic rings play a role in the overall crystal packing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
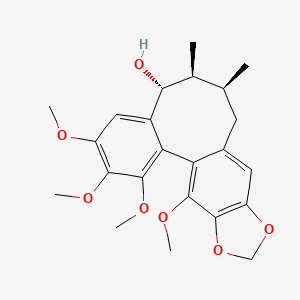
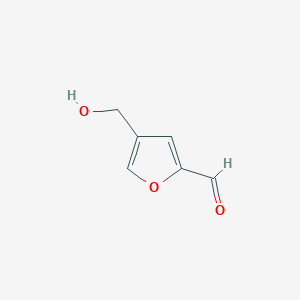
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)
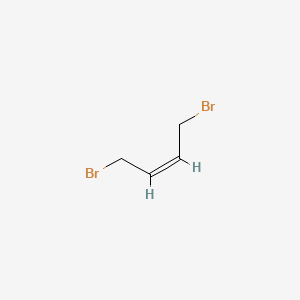


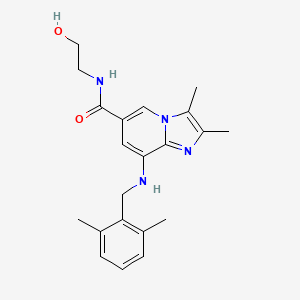
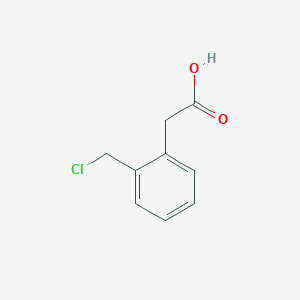
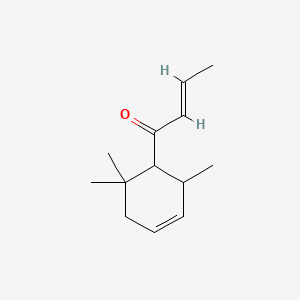

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
